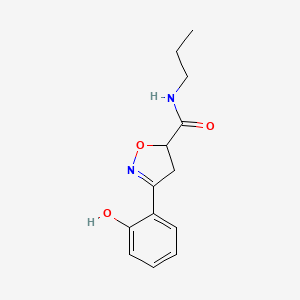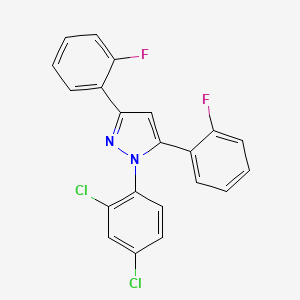![molecular formula C20H20ClFN6 B14925824 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14925824.png)
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is a complex organic compound that features a pyrazole core substituted with a 2-chloro-4-fluorophenyl group and two 1,5-dimethylpyrazol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This can include the use of specific solvents, temperature control, and purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and affecting cellular processes. The exact mechanism may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H20ClFN6 |
|---|---|
Peso molecular |
398.9 g/mol |
Nombre IUPAC |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazole |
InChI |
InChI=1S/C20H20ClFN6/c1-12-16(9-23-26(12)3)19-8-20(17-10-24-27(4)13(17)2)28(25-19)11-14-5-6-15(22)7-18(14)21/h5-10H,11H2,1-4H3 |
Clave InChI |
YQOPWTIKOSLAFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1C)C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=C(N(N=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925751.png)
![7-(4-bromophenyl)-1-(butan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14925762.png)
![N-(1-butyl-5-methyl-1H-pyrazol-3-yl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B14925766.png)
![{4-[(4-Ethoxyphenyl)sulfonyl]piperazin-1-yl}{4-[(4-fluorophenoxy)methyl]phenyl}methanone](/img/structure/B14925769.png)


![6-cyclopropyl-N-ethyl-N-phenyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925796.png)
![3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925798.png)


![N'-[(E)-bicyclo[2.2.1]hept-2-ylmethylidene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B14925813.png)
![[1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(4-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B14925817.png)
![4-chloro-1-{[4-chloro-3,5-bis(2-methoxyphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B14925818.png)
